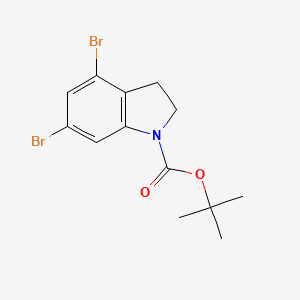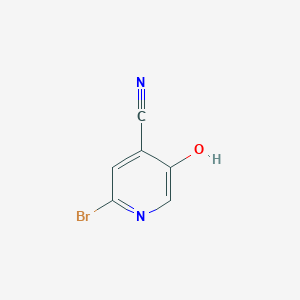
2-Bromo-5-hydroxyisonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-hydroxyisonicotinonitrile is a heterocyclic aromatic compound with the molecular formula C₆H₃BrN₂O. It is a derivative of isonicotinonitrile, featuring a bromine atom at the 2-position and a hydroxyl group at the 5-position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-hydroxyisonicotinonitrile typically involves the bromination of 5-hydroxyisonicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the process generally follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-5-hydroxyisonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.
Reduction: Amines derived from the reduction of the nitrile group
科学的研究の応用
2-Bromo-5-hydroxyisonicotinonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties
作用機序
The mechanism of action of 2-Bromo-5-hydroxyisonicotinonitrile largely depends on its chemical reactivity. The bromine atom and hydroxyl group make it a versatile intermediate in various organic reactions. Its reactivity can be attributed to the electron-withdrawing effects of the bromine and nitrile groups, which influence the compound’s behavior in substitution and addition reactions .
類似化合物との比較
Similar Compounds
2-Bromoisonicotinonitrile: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
5-Hydroxyisonicotinonitrile: Lacks the bromine atom, affecting its reactivity in halogenation and substitution reactions.
2-Chloro-5-hydroxyisonicotinonitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties
Uniqueness
2-Bromo-5-hydroxyisonicotinonitrile is unique due to the presence of both bromine and hydroxyl groups, which provide a combination of reactivity and functionality not found in its analogs. This makes it a valuable intermediate in the synthesis of diverse organic compounds and potential pharmaceuticals .
特性
IUPAC Name |
2-bromo-5-hydroxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-6-1-4(2-8)5(10)3-9-6/h1,3,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYKACKGYHWLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
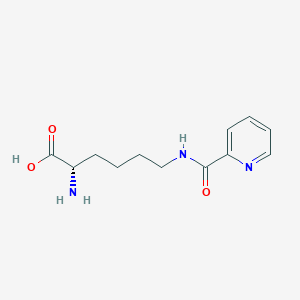
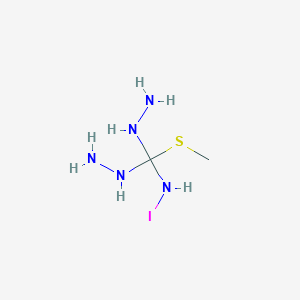
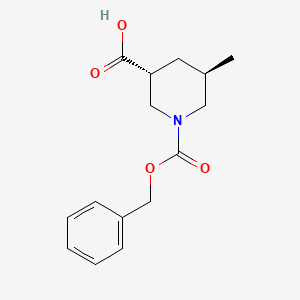
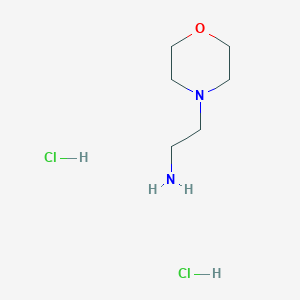
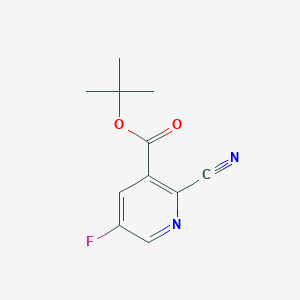
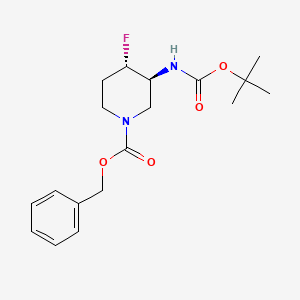
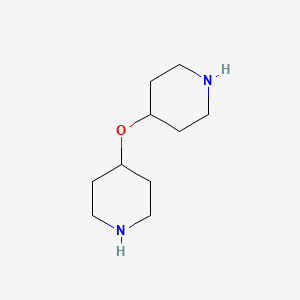
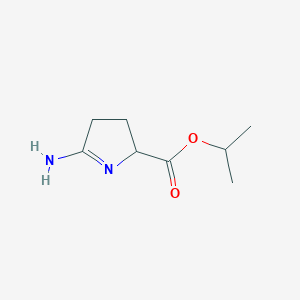
![spiro[indene-2,3'-piperidin]-1(3H)-one](/img/structure/B8099335.png)
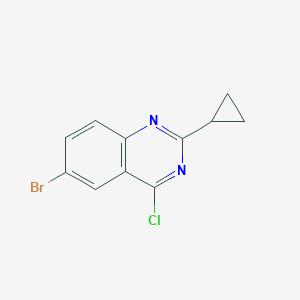
![rel-benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate](/img/structure/B8099344.png)
![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate](/img/structure/B8099353.png)
![Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B8099355.png)
